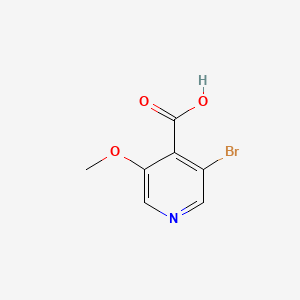

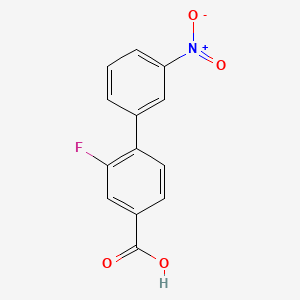

3-Fluoro-4-(3-nitrophenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position on the benzoic acid ring, along with a 3-nitrophenyl substituent. It is commonly used in research and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(3-nitrophenyl)benzoic acid has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

The compound has potential applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . It also has potential uses in the synthesis of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .

Wirkmechanismus

Target of Action

It has been used as a starting reagent in the preparation of novel benzimidazoles , which are known to have antimicrobial, opioid, antipsychotic, and antihistamine activities .

Mode of Action

The compound’s mode of action is largely dependent on its chemical structure. The presence of a nitro group makes the compound highly reactive towards nucleophilic reagents . This reactivity can be leveraged in various chemical reactions, such as the Suzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

Its derivatives, such as benzimidazoles, are known to interfere with the function of certain enzymes, such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) .

Result of Action

Its derivatives, such as benzimidazoles, have been reported to potentiate apoptosis by mitochondrial dysfunction in a panel of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(3-nitrophenyl)benzoic acid. For instance, the compound’s reactivity towards nucleophilic reagents is influenced by temperature . Additionally, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .

Biochemische Analyse

Biochemical Properties

Similar compounds have been used as starting reagents in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity , suggesting that 3-Fluoro-4-(3-nitrophenyl)benzoic acid could potentially interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

It is known that similar compounds can have significant effects on cellular processes . For example, 4-Fluoro-3-nitrobenzoic acid has been shown to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to react under mild conditions with a wide range of functionalized phenols to yield biaryl ethers . This suggests that this compound could potentially exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid typically involves the nitration of 3-fluorobenzoic acid followed by the introduction of the 3-nitrophenyl group. One common method involves the use of Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out at 0°C, and the mixture is stirred on an ice bath for 30 minutes before being quenched with isopropanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(3-nitrophenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Jones Reagent: Used for the oxidation of alcohols to carboxylic acids.

Hydrogen Gas and Catalyst: Used for the reduction of nitro groups to amines.

Major Products Formed

Aminobenzoic Acid Derivatives: Formed by the reduction of the nitro group.

Substituted Benzoic Acids: Formed by nucleophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-3-nitrobenzoic acid: Similar in structure but with the nitro group at the 3-position and the fluorine at the 4-position.

3-Fluoro-5-nitrobenzoic acid: Another isomer with the nitro group at the 5-position.

Uniqueness

3-Fluoro-4-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it valuable for the synthesis of specific organic compounds and for applications in various fields of research and industry.

Eigenschaften

IUPAC Name |

3-fluoro-4-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRINKVDKXDKGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681412 |

Source

|

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-43-5 |

Source

|

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

palladium(II)]](/img/structure/B568011.png)

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)

![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)